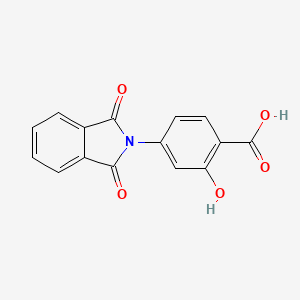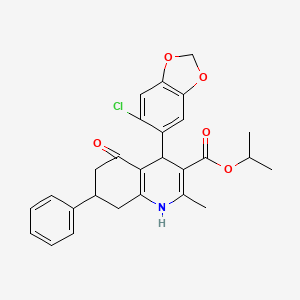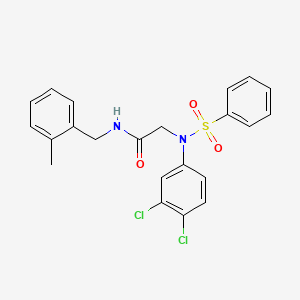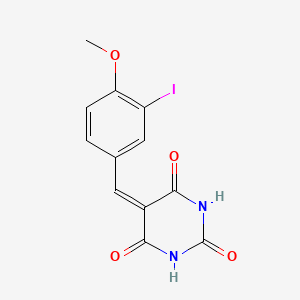![molecular formula C21H20FNO2 B5034819 Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate](/img/structure/B5034819.png)
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is a complex organic compound belonging to the quinoline family. . This compound, with its unique structure, holds promise for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate, typically involves multi-step reactions. Common synthetic routes include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve cyclization reactions, where starting materials such as aniline and diethyl ethoxymethylenemalonate undergo a series of reactions to form the quinoline scaffold .
Industrial Production Methods
Industrial production of quinoline derivatives may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and reusable catalysts are employed to achieve efficient and sustainable production .
化学反応の分析
Types of Reactions
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
科学的研究の応用
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
Ethyl 4-(2-fluorophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .
特性
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-2-25-21(24)13-10-11-19-17(12-13)14-7-5-8-15(14)20(23-19)16-6-3-4-9-18(16)22/h3-7,9-12,14-15,20,23H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYCHQWVDSKDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![N~1~-(2-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5034748.png)
![N-[2,2-dichloro-1-(4-methylphenyl)ethyl]benzamide](/img/structure/B5034750.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)

![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)

![METHYL 3-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5034795.png)

![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)

